molecular formula C14H18Br2MgO3 B14556866 Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) CAS No. 62123-97-1

Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1)

Cat. No.: B14556866
CAS No.: 62123-97-1
M. Wt: 418.40 g/mol
InChI Key: JSAPGUXBBDVRQH-UHFFFAOYSA-L
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Description

Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) is a complex organometallic compound that features a magnesium center coordinated to a bromine atom, a 4-bromophenyl group, and two propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide typically involves the use of Grignard reagents. A common method includes the reaction of 4-bromophenyl magnesium bromide with propyl chloroformate in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems to handle the highly reactive intermediates would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide can undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and various electrophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen .

Major Products

The major products formed from reactions involving magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new carbon-carbon bond formation .

Scientific Research Applications

Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide involves the nucleophilic attack of the magnesium center on electrophilic centers in other molecules. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide is unique due to the presence of both a 4-bromophenyl group and two propoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .

Properties

CAS No.

62123-97-1

Molecular Formula

C14H18Br2MgO3

Molecular Weight

418.40 g/mol

IUPAC Name

magnesium;2-(4-bromophenyl)-1,2-dipropoxyethenolate;bromide

InChI

InChI=1S/C14H19BrO3.BrH.Mg/c1-3-9-17-13(14(16)18-10-4-2)11-5-7-12(15)8-6-11;;/h5-8,16H,3-4,9-10H2,1-2H3;1H;/q;;+2/p-2

InChI Key

JSAPGUXBBDVRQH-UHFFFAOYSA-L

Canonical SMILES

CCCOC(=C([O-])OCCC)C1=CC=C(C=C1)Br.[Mg+2].[Br-]

Origin of Product

United States

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